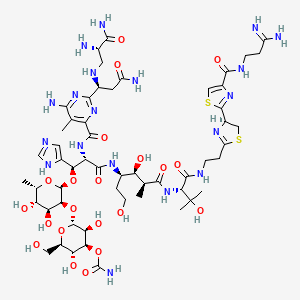![molecular formula C28H36O9 B576801 1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one CAS No. 13954-21-7](/img/structure/B576801.png)
1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Barbaloin is an anthraquinone glycoside, and its heptamethyl ether derivative is characterized by the addition of multiple methoxy groups, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbaloin heptamethyl ether typically involves the methylation of barbaloin. This can be achieved through the reaction of barbaloin with methylating agents such as iodomethane (CH₃I) in the presence of a strong base like sodium hydride (NaH) or silver oxide (Ag₂O) . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of barbaloin heptamethyl ether may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful control of reaction parameters to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the anthraquinone skeleton, potentially altering its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO₃) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can produce aloetic acid, chrysammic acid, and picric acid .
Scientific Research Applications
1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of anthraquinone derivatives.
Industry: It is used in the development of pharmaceuticals and cosmetics due to its beneficial properties.
Mechanism of Action
The mechanism of action of barbaloin heptamethyl ether involves its interaction with various molecular targets. It can inhibit or bind to viral proteins such as ACE-2 receptors, spike proteins, and 3CLPro, which are crucial in viral replication . Additionally, its antioxidant properties help in reducing oxidative stress and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one can be compared with other anthraquinone derivatives such as:
Aloin A and Aloin B: These are diastereomers of barbaloin and share similar chemical properties.
Emodin: Another anthraquinone derivative with notable biological activities.
Chrysophanol: Known for its anti-inflammatory and anti-cancer properties.
This compound is unique due to its multiple methoxy groups, which can enhance its solubility and biological activity compared to its non-methylated counterparts.
Properties
CAS No. |
13954-21-7 |
|---|---|
Molecular Formula |
C28H36O9 |
Molecular Weight |
516.587 |
IUPAC Name |
1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C28H36O9/c1-30-13-15-11-17-21(26-28(36-7)27(35-6)25(34-5)20(37-26)14-31-2)16-9-8-10-18(32-3)22(16)24(29)23(17)19(12-15)33-4/h8-12,20-21,25-28H,13-14H2,1-7H3/t20-,21?,25-,26+,27+,28+/m1/s1 |
InChI Key |
BPFVQEAIYXWDCA-JZGMYGTFSA-N |
SMILES |
COCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC)C(=O)C4=C(C=C(C=C24)COC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(But-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B576719.png)
![2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene](/img/structure/B576720.png)
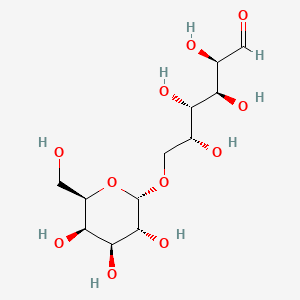
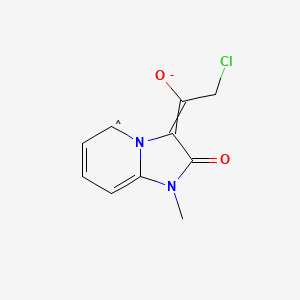
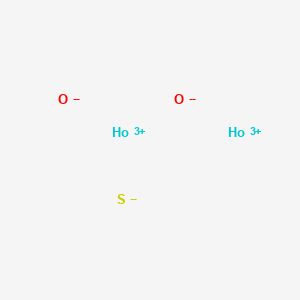
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
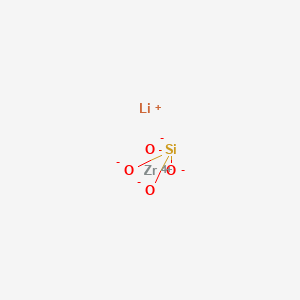
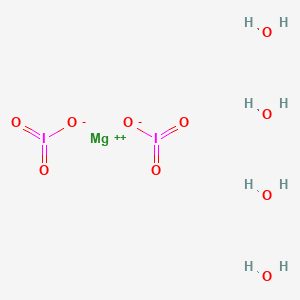
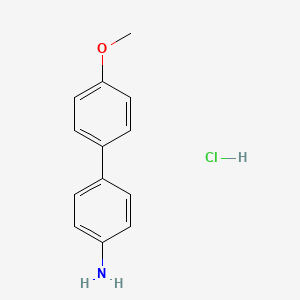
![[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576736.png)
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
